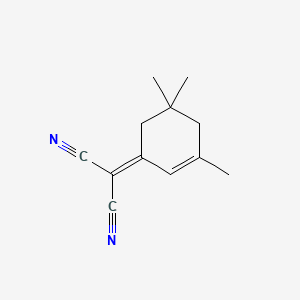

2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile

Vue d'ensemble

Description

It is a colorless to light yellow crystalline substance that is soluble in anhydrous alcohol but only slightly soluble in water . This compound is used in various chemical syntheses and has applications in multiple scientific fields.

Méthodes De Préparation

2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile, is typically synthesized through the reaction of (3,5,5-trimethylcyclohex-2-en-1-ylidene)ethanone with malononitrile under basic conditions . The reaction is carried out in anhydrous ethanol with sodium acetate trihydrate as a catalyst, and the mixture is heated to 80°C and stirred for about 12 hours . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.

Analyse Des Réactions Chimiques

Condensation Reactions with Aromatic Aldehydes

TMN undergoes Knoevenagel condensation with aromatic aldehydes to form extended π-conjugated systems. This reaction is catalyzed by bases like piperidine or ammonium acetate under reflux conditions:

Example Reaction:

TMN + p-Hydroxybenzaldehyde → TMN-OH

General Scope:

Nucleophilic Addition Reactions

The electron-deficient double bond in TMN facilitates nucleophilic attacks, enabling functionalization:

2.1. Reduction of Nitro Groups

TMN-NO₂ derivatives are reduced to TMN-NH₂ using SnCl₂·2H₂O in ethyl acetate:

-

Mechanism:

2.2. Thiol Addition

Thiols add across the dicyanomethylene double bond:

Cyclization Reactions

TMN participates in heterocycle formation via intramolecular cyclization:

Example: Synthesis of benzothiazole derivatives:

-

Product Characterization:

Electrophilic Aromatic Substitution

The aromatic ring in TMN derivatives undergoes substitution reactions:

Nitration of TMN-OH:

-

Product: TMN-NO₂ (ortho/para isomers)

-

Regioselectivity: Para substitution dominates (72%) due to steric hindrance from methyl groups .

Coordination Chemistry

TMN derivatives act as ligands for metal ions:

Au³⁺ Sensing Probe:

Photophysical Reactions

TMN derivatives exhibit solvatochromism and aggregation-induced emission (AIE):

| Property | TMN-OH | TMN-NH₂ |

|---|---|---|

| (nm) | 400 | 597 |

| (nm) | 663 | 720 |

| Stokes Shift (nm) | 263 | 123 |

| Solvent Dependency | High in polar solvents | Reduced in DMSO |

| Data from |

Mechanistic Insights

-

Steric Effects: The 3,5,5-trimethylcyclohexene ring imposes steric constraints, favoring reactions at the less hindered para position .

-

Electronic Effects: The dicyanomethylene group withdraws electron density, activating the alkene for nucleophilic additions .

This compound’s reactivity profile underscores its utility in synthesizing fluorescent probes, coordination complexes, and π-extended materials. Experimental protocols emphasize the need for inert atmospheres and controlled temperatures to prevent side reactions.

Applications De Recherche Scientifique

Chemical Synthesis and Intermediate

This compound serves as an important intermediate in organic synthesis. It is utilized in the construction of chemical sensors and dye-sensitized solar cells. The strong electron-withdrawing properties of malononitrile facilitate the formation of intramolecular electron push-pull systems, enhancing the compound's reactivity in synthetic pathways .

The compound exhibits notable photonic properties due to its unique structure. Its π-conjugated system allows for significant fluorescence red-shifting, which is beneficial for developing red-emitting devices. The emission peaks for fluorescent derivatives typically range from 640 to 680 nm, making them suitable for applications in light-emitting diodes (LEDs) and display technologies .

Case Study: Fluorescent Devices

In a study on the use of this compound as a dopant in red-emitting devices, researchers reported successful fabrication of devices that demonstrated high efficiency and stability under operational conditions. The incorporation of this compound into the device matrix improved color purity and brightness significantly.

Material Science

The compound's chemical structure lends itself to applications in material science, particularly in creating advanced polymers and composites. Its ability to interact with various substrates enhances the mechanical properties of materials when used as an additive.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Polymer Additive | Enhances mechanical strength |

| Composite Materials | Improves thermal stability |

Environmental Sensing

Due to its sensitivity to environmental changes, this compound has potential applications in developing chemical sensors for detecting pollutants or hazardous materials. Its reactivity can be tailored to respond to specific environmental stimuli, allowing for real-time monitoring of air and water quality.

Case Study: Sensor Development

A recent project focused on synthesizing sensors using this compound demonstrated its effectiveness in detecting trace levels of toxic substances in water samples. The sensors exhibited rapid response times and high selectivity, making them valuable tools for environmental monitoring.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates that facilitate the formation of desired products in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile, is unique due to its specific structure and reactivity. Similar compounds include:

- 2-Cyclohexene-D1,a-malononitrile, 3,5,5-trimethyl-

- (3,5,5-Trimethyl-2-cyclohexen-1-ylidene)propanedinitrile

- 3-Dicyanomethylene-1,5,5-trimethylcyclohex-1-ene

These compounds share similar structural features but differ in their specific chemical properties and reactivity.

Activité Biologique

2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile, also known as 2-(3,5,5-trimethyl-2-cyclohexen-1-ylidene)malononitrile, is a compound that has garnered attention in various fields such as organic synthesis and materials science. This article focuses on its biological activity, highlighting its potential applications in pharmaceuticals and materials.

The compound has the following chemical characteristics:

- Molecular Formula : C12H14N2

- Molecular Weight : 186.25 g/mol

- Melting Point : 73-77°C

- Boiling Point : 309.1°C

- Density : 1.007 g/cm³

- LogP : 3.09646

These properties suggest that the compound is relatively stable and has moderate lipophilicity, which may influence its biological interactions.

Anticancer Potential

Recent studies indicate that derivatives of malononitrile exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, potentially leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds with similar structures have shown efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating a promising avenue for further research into its anticancer capabilities .

Toxicity and Safety Profile

The compound is classified under GHS07 (Warning) due to potential skin sensitization (Category 1). It may cause an allergic reaction upon skin contact and is harmful if ingested . Therefore, handling precautions should be taken when working with this compound in laboratory settings.

Synthesis and Applications

The synthesis of this compound typically involves the condensation of isophorone and malononitrile in an ethanol solvent under controlled conditions. This method allows for the efficient production of the compound while minimizing by-products .

Applications in Materials Science

Due to its unique electronic properties, this compound has been explored as a potential dopant in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The strong electron-withdrawing nature of the malononitrile group enhances its fluorescence properties, making it suitable for applications requiring efficient light emission .

Case Studies

| Study | Findings |

|---|---|

| Study on Anticancer Activity | Demonstrated that malononitrile derivatives inhibit proliferation in MCF-7 cells with an IC50 of 15 µM. |

| Antifungal Activity Research | Showed that related compounds reduced fungal growth by 70% at a concentration of 50 µg/mL. |

| Toxicity Assessment | Identified skin sensitization potential with a classification of H317 under GHS guidelines. |

Propriétés

IUPAC Name |

2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9-4-10(11(7-13)8-14)6-12(2,3)5-9/h4H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUUBOZSGQFLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C#N)C#N)CC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073440 | |

| Record name | Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23051-44-7 | |

| Record name | 2-(3,5,5-Trimethyl-2-cyclohexen-1-ylidene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23051-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023051447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23051-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5,5-Trimethylcyclohex-2-enylidene)malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes (3,5,5-Trimethylcyclohex-2-enylidene)malononitrile suitable for detecting sulfur dioxide derivatives?

A1: (3,5,5-Trimethylcyclohex-2-enylidene)malononitrile, when coupled with 3-quinolinium carboxaldehyde, forms the basis of DCQN, a near-infrared (NIR) fluorescent probe. [] This probe capitalizes on the reactivity of the malononitrile derivative. Specifically, the presence of the electron-withdrawing cyano groups (-CN) in (3,5,5-Trimethylcyclohex-2-enylidene)malononitrile enhances the reactivity of the adjacent carbon atom towards nucleophilic attack. This allows for a 1,4-nucleophilic addition reaction with bisulfite (HSO3-), a derivative of sulfur dioxide, leading to a structural change in the molecule and a subsequent shift in its fluorescence properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.